3,4-Dibromo-5-methylthiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC15889912

Molecular Formula: C6H4Br2O2S

Molecular Weight: 299.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4Br2O2S |

|---|---|

| Molecular Weight | 299.97 g/mol |

| IUPAC Name | 3,4-dibromo-5-methylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H4Br2O2S/c1-2-3(7)4(8)5(11-2)6(9)10/h1H3,(H,9,10) |

| Standard InChI Key | KAQWTKCZNQNNOO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(S1)C(=O)O)Br)Br |

Introduction

Structural Characteristics and Nomenclature

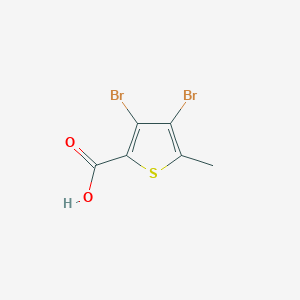

The compound features a thiophene ring substituted with bromine atoms at positions 3 and 4, a methyl group at position 5, and a carboxylic acid group at position 2. Its IUPAC name, 3,4-dibromo-5-methylthiophene-2-carboxylic acid, reflects this substitution pattern.

Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₆H₄Br₂O₂S |

| Molecular weight | 299.97 g/mol |

| SMILES | CC1=C(C(=C(S1)C(=O)O)Br)Br |

| InChIKey | KAQWTKCZNQNNOO-UHFFFAOYSA-N |

The electron-withdrawing bromine atoms significantly influence the compound’s reactivity, directing electrophilic substitutions and stabilizing intermediates during synthetic transformations.

Synthesis and Optimization

Bromination Protocols

The synthesis typically begins with 5-methylthiophene-2-carboxylic acid, which undergoes dibromination using bromine (Br₂) in acetic acid under controlled conditions (0–25°C). Key steps include:

-

Regioselective bromination: The carboxylic acid group at position 2 directs bromine to the adjacent 3 and 4 positions.

-

Quenching: Excess bromine is neutralized with sodium thiosulfate (Na₂S₂O₃).

-

Purification: Column chromatography with ethyl acetate/hexane yields the product (reported purity: >95% by HPLC).

Yield Optimization

-

Temperature control: Lower temperatures (0–5°C) minimize polybromination byproducts.

-

Solvent selection: Chloroform enhances solubility of intermediates, achieving 82–86% isolated yields.

Reactivity and Functionalization

The compound participates in diverse reactions due to its reactive bromine atoms and carboxylic acid group:

Nucleophilic Aromatic Substitution (SNAr)

-

Amine coupling: Reacts with primary amines (e.g., morpholine) in dimethylformamide (DMF) at 60°C to form 3,4-diamino derivatives.

-

Suzuki-Miyaura cross-coupling: Using Pd(PPh₃)₄ and aryl boronic acids in toluene/water, yielding biaryl thiophenes for electronic materials.

Carboxylic Acid Derivatives

-

Esterification: Treatment with methanol/H₂SO₄ produces methyl esters (e.g., methyl 3,4-dibromo-5-methylthiophene-2-carboxylate) .

-

Amide formation: Coupling with EDCl/HOBt enables peptide-like conjugates for drug discovery.

Applications in Materials Science

Organic Semiconductors

The electron-deficient thiophene core enhances charge transport in polymers. Blending with poly(3-hexylthiophene) (P3HT) improves electron mobility in organic field-effect transistors (OFETs).

Ligand Design

-

Metal-organic frameworks (MOFs): Serves as a carboxylate linker for Zn²⁺/Cu²⁺ coordination polymers.

-

Catalysis: Pd complexes derived from this compound show activity in C–C coupling reactions.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

Methyl group: δ 2.45 (s, 3H).

-

Thiophene-H: δ 7.28 (s, 1H).

-

-

FT-IR (KBr):

-

C=O stretch: 1685 cm⁻¹.

-

C-Br stretch: 680 cm⁻¹.

-

Mass Spectrometry

Comparative Analysis with Isomeric Derivatives

| Property | 3,4-Dibromo Isomer | 4,5-Dibromo Isomer |

|---|---|---|

| CAS No. | Not available | 854626-32-7 |

| Electrophilic sites | C-5 (methyl-directed) | C-3 (carboxy-directed) |

| Suzuki coupling | 78–85% yield | 72–80% yield |

The 3,4-dibromo isomer exhibits superior reactivity in SNAr reactions due to reduced steric hindrance compared to the 4,5-isomer.

Challenges and Future Directions

Despite its utility, limited commercial availability and high bromination costs hinder large-scale applications. Ongoing research focuses on:

-

Flow chemistry approaches: To improve bromination efficiency.

-

Bioconjugation studies: Exploring antibacterial and anticancer activities of amide derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume